3-Methoxy-3-methylbutane-2-sulfonamide
Description
Properties
Molecular Formula |
C6H15NO3S |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
3-methoxy-3-methylbutane-2-sulfonamide |
InChI |
InChI=1S/C6H15NO3S/c1-5(11(7,8)9)6(2,3)10-4/h5H,1-4H3,(H2,7,8,9) |
InChI Key |
GDMHSXLAIAKMLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)OC)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Sulfonation and Cyclization Approach
A relevant method involves the preparation of methyl-substituted sulfolane derivatives, which are structurally related sulfone compounds, as described in CN116283898B patent. The process includes:
- Raw Materials: Isoprene (or isoprene-containing waste liquid) and sulfur-containing compounds such as liquid sulfur trioxide or sulfonyl chlorides.
- Catalysts: Metal acid salts (e.g., potassium phosphotungstate) and aromatic ketones as co-catalysts.
- Reaction Conditions: Cyclization reaction at 40-100 °C (preferably 50-70 °C) in an autoclave under nitrogen atmosphere at 5-20 bar pressure.
- Process: Isoprene undergoes cyclization with sulfur-containing reagents to form 3-methyl cyclobutene sulfone intermediates.
- Purification: Desulfurization by hot air blowing or flash evaporation, followed by ethanol washing and neutralization.
- Hydrogenation: The sulfone intermediate is hydrogenated under mild conditions (30-60 °C, 1-5 MPa hydrogen pressure) in ethanol solvent using Ru-CaCO3 or Rh-C catalysts to yield methyl sulfolane derivatives with high conversion (>99%) and selectivity (>99%).
Though this method targets sulfolane derivatives, the sulfonamide analog could be synthesized by substituting the sulfur-containing reagent with sulfonamide precursors or by subsequent amination of sulfone intermediates.
Direct Sulfonamide Formation via Sulfonyl Chloride Intermediate
A classical approach to sulfonamide synthesis involves:
- Preparation of the corresponding sulfonyl chloride from the alkyl sulfonic acid or sulfone precursor.
- Reaction of the sulfonyl chloride with ammonia or amines to form the sulfonamide.
For 3-methoxy-3-methylbutane-2-sulfonamide, the synthetic route would require:
- Introduction of the methoxy and methyl groups on the butane backbone, possibly via alkylation or etherification of a suitable hydroxyalkyl sulfonyl precursor.
- Conversion of the sulfonic acid or sulfone intermediate to the sulfonyl chloride using reagents like thionyl chloride or phosphorus pentachloride.
- Subsequent reaction with ammonia or a suitable amine source to yield the sulfonamide.
This approach is widely used in sulfonamide chemistry but requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
Etherification and Side Chain Introduction
Insights from the synthesis of complex sulfonamide-like molecules, such as lentztrehalose A (a trehalose derivative with ether and sulfonamide-like functionalities), reveal that:
- Selective protection of hydroxyl groups is critical.
- Introduction of side chains can be achieved via etherification using epoxide ring-opening or alkylation with halides.
- Diastereoselective or stereospecific reactions ensure the correct configuration of substituents.
- Final deprotection steps yield the target molecule with desired functional groups intact.
Though lentztrehalose A is structurally distinct, the principles of selective functional group manipulation and side chain installation are applicable to the synthesis of 3-methoxy-3-methylbutane-2-sulfonamide, especially for introducing the methoxy substituent.
Comparative Data Table of Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-methylbutane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
3-Methoxy-3-methylbutane-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-methylbutane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide ()
- Structure : Aromatic sulfonamide with a 3-methoxybenzoyl group and methyl-substituted benzene ring.
- Key Data :
- Single-crystal X-ray structure (R factor = 0.045) confirms planar geometry at the sulfonamide group and dihedral angles of 65.6° between benzene rings .
- Comparison : Unlike the aliphatic backbone of the target compound, this analog features aromatic rings, which enhance π-π stacking and rigidity. The methoxy group in the benzoyl moiety may influence solubility similarly to the methoxy group in 3-Methoxy-3-methylbutane-2-sulfonamide.
3-Hydroxy-2-(4-methoxybenzene-sulfonamido)butanoic acid ()
- Structure: Aliphatic sulfonamide with a hydroxy (-OH) and 4-methoxybenzenesulfonamido group on a butanoic acid backbone.
- Key Data :
- Hydrogen-bonding network (O–H···O and N–H···O) stabilizes the crystal lattice, with a data-to-parameter ratio of 14.3 .
- Comparison : The hydroxy and carboxylic acid groups introduce polarity and acidity, contrasting with the neutral methyl and methoxy groups in the target compound. This difference likely affects solubility (e.g., aqueous vs. organic phases) and biological activity.
Functional Group Variations
3-Mercaptobutan-2-one ()
- Structure : Aliphatic ketone with a mercapto (-SH) group at the 3-position.
- Key Data: GHS classification: Not explicitly provided, but mercapto groups are typically associated with volatility and odour . Comparison: Replacing the sulfonamide group with a thiol alters reactivity (e.g., disulfide formation vs. hydrogen bonding) and toxicity profiles.
Metsulfuron Methyl Ester ()
- Structure : Sulfonylurea herbicide with a triazine ring, methoxy group, and methyl ester.
- Key Data :
- Used as a herbicide due to acetolactate synthase (ALS) inhibition .
- Comparison : The triazine ring and sulfonylurea linkage differentiate it from the target compound, but both share sulfonamide-related groups. The methoxy group in metsulfuron may enhance lipid solubility, analogous to the methoxy group in 3-Methoxy-3-methylbutane-2-sulfonamide.
Methyl 2-Benzoylamino-3-oxobutanoate ()
- Structure: Oxobutanoate ester with a benzoylamino group.
- Key Data :
- Synthesized via condensation with aromatic amines and PTSA catalysis .
- Comparison : The ketone group increases electrophilicity compared to the sulfonamide’s electron-withdrawing nature. Synthetic routes for sulfonamides often require sulfonation of amines, differing from the PTSA-mediated condensations here.
Biological Activity
3-Methoxy-3-methylbutane-2-sulfonamide is a sulfonamide compound that exhibits significant biological activity primarily due to its sulfonamide moiety, which allows it to mimic natural substrates and inhibit specific enzymes. This article will explore the compound's biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
Molecular Formula: C₇H₁₅NO₂S
Molecular Weight: 181.26 g/mol
IUPAC Name: 3-Methoxy-3-methylbutane-2-sulfonamide
The compound features a methoxy group and a sulfonamide functional group, which play crucial roles in its reactivity and biological interactions. The positioning of these groups imparts distinct chemical and biological properties that differentiate it from structurally similar compounds.
The biological activity of 3-Methoxy-3-methylbutane-2-sulfonamide is largely attributed to its ability to inhibit specific enzymes through competitive inhibition. This process involves the compound competing with natural substrates for binding sites on target enzymes, disrupting metabolic pathways essential for cellular function.
Key Enzymatic Targets:
- Dihydropteroate synthase (DHPS): Involved in folate biosynthesis; inhibition can lead to antimicrobial effects.
- Carbonic anhydrases: Important for CO₂ transport and pH regulation; inhibition may affect various physiological processes.
Biological Activity and Applications
The compound has shown promise in several areas:
- Antimicrobial Activity:
- Potential Therapeutic Uses:
Comparative Analysis with Similar Compounds
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 3-Methoxy-3-methylbutane-1-sulfonamide | Similar structure but different sulfonamide position | Altered reactivity due to sulfonamide position |
| (3-Methoxy-3-methylbutyl)amine | Contains an amine group instead of a sulfonamide | Different biological activity due to amine presence |
| 3-Methoxy-3-methylbutane | Lacks the sulfonamide functional group | More hydrophobic properties |
The unique positioning of the sulfonamide group in 3-Methoxy-3-methylbutane-2-sulfonamide enhances its effectiveness in specific research applications compared to similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of 3-Methoxy-3-methylbutane-2-sulfonamide in various experimental settings:
- In vitro Studies:
- Animal Models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
